molecular formula C10H12O3 B11719467 Methyl (R)-2-(4-Hydroxyphenyl)propanoate

Methyl (R)-2-(4-Hydroxyphenyl)propanoate

Cat. No.: B11719467
M. Wt: 180.20 g/mol
InChI Key: QOHGMEYPUKSMST-SSDOTTSWSA-N
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Description

Methyl ®-2-(4-Hydroxyphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyphenyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-(4-Hydroxyphenyl)propanoate typically involves the esterification of ®-2-(4-Hydroxyphenyl)propanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-(4-Hydroxyphenyl)propanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-(4-Hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

    Reduction: Formation of ®-2-(4-Hydroxyphenyl)propanol.

    Substitution: Formation of various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl ®-2-(4-Hydroxyphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl ®-2-(4-Hydroxyphenyl)propanoate exerts its effects is primarily through its interaction with free radicals. The hydroxy group can donate a hydrogen atom to neutralize free radicals, thereby exhibiting antioxidant properties. This compound can also interact with various molecular targets and pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
  • Methyl 3-(4-hydroxyphenyl)propionate

Uniqueness

Methyl ®-2-(4-Hydroxyphenyl)propanoate is unique due to its specific stereochemistry and the presence of a hydroxyphenyl group. This configuration imparts distinct chemical and biological properties compared to other similar compounds. For example, its antioxidant activity is enhanced due to the specific positioning of the hydroxy group .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (2R)-2-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1

InChI Key

QOHGMEYPUKSMST-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)C(=O)OC

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

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